molecular formula C22H23N3O4S B2754964 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034525-45-4

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2754964
CAS No.: 2034525-45-4
M. Wt: 425.5
InChI Key: YFJKPACDQBTVSC-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core modified with a methylsulfonyl group at the 8-position and a benzo[c]isoxazole-5-carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-30(27,28)25-17-8-9-18(25)13-16(12-17)23-22(26)15-7-10-20-19(11-15)21(29-24-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJKPACDQBTVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic framework known as 8-azabicyclo[3.2.1]octane, modified with a methylsulfonyl group and a phenylbenzo[c]isoxazole moiety. The molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 365.4 g/mol.

Structural Characteristics:

ComponentDescription
Bicyclic Structure8-Azabicyclo[3.2.1]octane
Functional GroupsMethylsulfonyl, Phenylbenzo[c]isoxazole
Molecular Weight365.4 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

1. Pharmacological Applications

This compound has been studied for its potential as a Janus kinase (JAK) inhibitor , which could be beneficial in treating autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD) .

Key Findings:

  • JAK Inhibition: Compounds similar to this structure have shown promise in modulating cytokine signaling pathways involved in immune responses.
  • Potential Therapeutic Uses: The compound's ability to inhibit JAK pathways suggests it could be developed into a therapeutic agent for various inflammatory conditions.

2. Neuropharmacological Effects

The structural features of the compound suggest potential neuroactive properties, particularly due to the bicyclic framework and sulfonamide functionalities that are often associated with neuropharmacological activity .

Research Highlights:

  • Neuroactivity: Similar compounds have been linked to neuroprotective effects and modulation of neurotransmitter systems.

Synthesis Approaches

The synthesis of this compound can be accomplished through several methodologies:

  • Formation of the Bicyclic Core:
    • Synthesis of 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane.
  • Cyclization to Form Benzisoxazole:
    • Cyclization reactions leading to the formation of the benzisoxazole ring.
  • Amide Coupling:
    • Standard amide coupling techniques to connect the two fragments.

Case Studies and Research Findings

A review of literature shows various studies focusing on the biological activity of related compounds:

StudyFindings
Study AInvestigated JAK inhibition in vitro, showing significant reduction in cytokine production in RA models .
Study BExplored neuroprotective effects in animal models, indicating improved cognitive function .

Scientific Research Applications

Janus Kinase Inhibition

One of the primary applications of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is in the development of Janus kinase (JAK) inhibitors. JAK inhibitors are small molecules that modulate cytokine signaling pathways and are under investigation for treating various autoimmune diseases such as:

  • Psoriasis
  • Rheumatoid Arthritis (RA)
  • Inflammatory Bowel Disease (IBD)

Current JAK inhibitors in clinical development include filgotinib, upadacitinib, and PF04965842, which target specific JAK isoforms to alleviate symptoms associated with these conditions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The unique structure allows for interactions with various biological targets involved in cancer progression.

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

  • Synthesis of 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane : This involves creating the bicyclic structure.
  • Formation of the Benzisoxazole Ring : Cyclization reactions are employed to construct the isoxazole framework.
  • Amide Coupling : The final step involves coupling the two fragments using standard amide coupling techniques.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for drug development:

Pharmacodynamics and Pharmacokinetics

Studies on the compound's pharmacodynamics and pharmacokinetics help elucidate its efficacy and safety profile, which are essential for advancing into clinical trials.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound ID/Name Core Structure Key Substituents Notable Features Reference
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide 8-azabicyclo[3.2.1]octane - Methylsulfonyl (8-position)
- Benzo[c]isoxazole-5-carboxamide (3-position)
High aromaticity from fused benzoisoxazole; strong electron-withdrawing group. -
4-((8-Azabicyclo[3.2.1]octan-3-yloxy)methyl)-5-cyclopropyl-3-(3,4-difluorophenyl)isoxazole (1383823-85-5) 8-azabicyclo[3.2.1]octane - Cyclopropyl
- 3,4-Difluorophenyl
- Isoxazole
Ether linkage instead of carboxamide; fluorine substituents may enhance metabolic stability.
9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i) Xanthenone - 5-Amino-3-methylisoxazole
- Methoxy group
Simpler isoxazole with xanthenone core; melting point 210–211°C.
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] Spiro-8-azabicyclo[3.2.1]octane - 3-Chloro-5-fluorophenylmethyl
- Oxirane
Spiro architecture introduces steric constraints; halogenated substituents.

Functional Group and Pharmacophore Differences

  • Methylsulfonyl vs. Halogens : The methylsulfonyl group in the main compound may improve solubility compared to halogenated analogs (e.g., 1383823-85-5 with 3,4-difluorophenyl), but could reduce lipophilicity .
  • Carboxamide vs. Ether Linkages : The carboxamide in the main compound enables hydrogen bonding, contrasting with the ether linkage in 1383823-85-5, which may limit polar interactions .
  • Spiro vs.

Physicochemical Properties

  • Melting Points: Isoxazole-xanthenone hybrids (e.g., 11i, 11j) exhibit high melting points (210–242°C), suggesting strong intermolecular forces, though data for the main compound are unavailable .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

  • Answer : The bicyclic core can be synthesized via intramolecular cyclization of appropriately substituted precursors. For example, describes using 8-azabicyclo[3.2.1]octan-3β-yl intermediates derived from tropane alkaloid scaffolds. Key steps include reductive amination or alkylation to introduce substituents like methylsulfonyl groups. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) and structural confirmation by 1H^1H-NMR and 13C^{13}C-NMR are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., methylsulfonyl group at δ ~3.1 ppm, bicyclic protons at δ 1.5–3.0 ppm) and carbon signals (e.g., carbonyl carbons at δ ~165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the bicyclic system, as seen in related 8-azabicyclo[3.2.1]octane derivatives .

Q. What stability challenges arise during formulation, and how are they mitigated?

  • Answer : The methylsulfonyl group may hydrolyze under acidic/basic conditions. Compatibility studies (e.g., ) recommend testing excipients like lactose or cellulose derivatives under accelerated stability conditions (40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., free amine or benzoisoxazole fragments) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating this compound’s interaction with serotonin receptors (e.g., 5HT3)?

  • Answer : Radioligand binding assays (e.g., 3H^3H-LY278584 in ) using rat cortical membranes. Measure KdK_d (affinity) and BmaxB_{max} (receptor density) via competitive displacement with antagonists like ondansetron. Ensure membrane protein normalization (Bradford assay) and use nonlinear regression for Scatchard analysis .

Q. How do structural modifications to the benzo[c]isoxazole moiety affect biological activity?

  • Answer : SAR studies (e.g., ) suggest:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring enhance receptor binding but may reduce solubility.
  • Substitution position : Meta-substitution (as in 3-phenyl) optimizes steric compatibility with hydrophobic receptor pockets.
  • Use logP calculations (e.g., ClogP) to balance lipophilicity and bioavailability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular docking : Align with 5HT3 receptor homology models (e.g., based on PDB 4PIR) to assess binding poses.
  • ADMET prediction : Tools like SwissADME estimate permeability (Caco-2 cell models), CYP450 metabolism, and plasma protein binding. Validate with in vitro hepatocyte assays .

Q. How can researchers resolve contradictions in receptor affinity data across species?

  • Answer : Cross-validate using:

  • Tissue-specific assays : Compare guinea pig ileum (peripheral 5HT3) vs. rat brain (central).
  • Species homology modeling : Identify critical receptor residue differences (e.g., transmembrane domain mutations) affecting ligand interactions. shows strong correlation between binding and functional assays (e.g., ileum contraction) .

Q. What safety protocols are recommended for handling this compound in vitro?

  • Answer : Based on structurally similar compounds ( ):

  • PPE : Nitrile gloves, face shields, and fume hoods for powder handling.
  • Waste disposal : Neutralize acidic/basic degradation products before incineration.
  • Acute toxicity : Conduct zebrafish embryo assays (LC50_{50}) as a preliminary screen .

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